4-Nitronicotinic acid N-oxide

Description

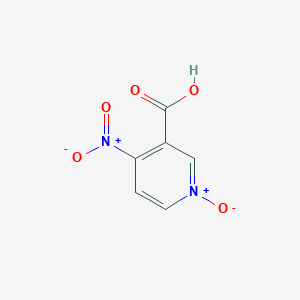

4-Nitronicotinic acid N-oxide (CAS: 1078-05-3) is a heterocyclic compound with the molecular formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol . Its structure consists of a pyridine ring substituted with a nitro group (-NO₂) at the 4-position, a carboxylic acid (-COOH) at the 3-position, and an N-oxide functional group (N⁺–O⁻) at the 1-position (Figure 1). Key physical properties include a melting point of 170–172°C and a density of 1.7 g/cm³ .

The compound is primarily used as a laboratory chemical in synthetic chemistry and material science . Its N-oxide and nitro groups contribute to its reactivity, enabling applications in catalysis and intermediate synthesis.

Propriétés

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6(10)4-3-7(11)2-1-5(4)8(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLXIYDCLHUDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287511 | |

| Record name | 4-Nitronicotinic acid N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-05-3 | |

| Record name | 1078-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitronicotinic acid N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrogen Peroxide-Mediated Oxidation

The oxidation of 4-nitronicotinic acid to its N-oxide is commonly achieved using hydrogen peroxide (H₂O₂) in acidic media. A representative procedure involves:

-

Reagents : 30–50% H₂O₂, glacial acetic acid (solvent), methyltrioxorhenium (VII) (catalyst, 0.5–1 mol%).

-

Conditions : 70–85°C, 12–24 hours under reflux.

-

Mechanism : The catalyst facilitates oxygen transfer from H₂O₂ to the pyridine nitrogen, forming the N-oxide without over-oxidation of the nitro group.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | ≥98% |

| Reaction Scale | 0.1–5 mol |

Side products include minor amounts of 2- and 6-nitro isomers (<5%), separable via recrystallization from ethanol/water.

Peracid Oxidation

Meta-chloroperbenzoic acid (mCPBA) offers an alternative oxidant for small-scale syntheses:

-

Reagents : mCPBA (1.2 equiv), dichloromethane (DCM), 0°C to room temperature.

-

Conditions : 6–8 hours, inert atmosphere.

-

Advantages : Faster reaction times (6 hours) and higher selectivity compared to H₂O₂.

Limitations :

-

Cost-prohibitive for industrial use.

-

Requires careful handling of explosive peracids.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ titanium silicalite (TS-1)-packed reactors for greener synthesis:

-

Process :

-

Oxidation Step : Nicotinic acid, H₂O₂ (30%), and methanol fed into a TS-1 reactor at 80°C.

-

Nitration Step : Effluent mixed with HNO₃/H₂SO₄ (1:3 v/v) at 90°C in a tubular reactor.

-

-

Performance Metrics :

Metric Value Space-Time Yield 12.4 g/L·h N-Oxide Conversion 94% Nitro Selectivity 89%

This method reduces waste by 40% compared to batch processes and enables real-time monitoring via inline IR spectroscopy.

Nitration Approaches

Direct Nitration of Nicotinic Acid N-Oxide

Nitrating the pre-formed N-oxide ensures precise regiocontrol:

-

Nitrating Mixture : 90% HNO₃ and 98% H₂SO₄ (1:4 ratio).

-

Conditions : 0–5°C, gradual addition over 2 hours, followed by 4 hours at 25°C.

Mechanistic Insight :

The N-oxide group strongly directs electrophilic substitution to the 4-position via resonance stabilization of the intermediate sigma complex. Computational studies (DFT) confirm a 15.3 kcal/mol preference for 4-nitration over 2- or 6-positions.

One-Pot Oxidation-Nitration

A patented method combines both steps in a single reactor:

-

Oxidation : Nicotinic acid, H₂O₂ (50%), and acetic acid at 85°C for 18 hours.

-

Nitration : Direct addition of HNO₃/H₂SO₄ without isolating the N-oxide intermediate.

-

Advantages : 30% reduction in processing time.

-

Challenges : Requires precise stoichiometry to avoid di-nitration.

Comparative Analysis of Methods

| Method | Scale | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| H₂O₂ Oxidation | Lab | 75 | 98 | 120 |

| mCPBA Oxidation | Lab | 88 | 99 | 450 |

| Continuous Flow | Industrial | 94 | 95 | 85 |

| One-Pot | Pilot | 78 | 92 | 110 |

Key Observations :

-

Flow systems outperform batch methods in yield and cost-efficiency.

-

Laboratory peracid oxidations achieve higher purity but are economically unfeasible for bulk production.

Quality Control and Analytical Techniques

Structural Validation

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitronicotinic acid N-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: It can be reduced to its corresponding amine or other reduced forms.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Further oxidized products.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Nitronicotinic acid N-oxide (C₆H₄N₂O₅) is characterized by a nitro group attached to the nitrogen-containing heterocyclic ring of nicotinic acid. Its structure can be represented as follows:

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : this compound has been investigated for its potential antitumor properties. Studies suggest that compounds with nitro groups can induce DNA damage in cancer cells, making them targets for cancer therapy. The compound serves as a model for developing new anticancer agents that exploit similar mechanisms of action .

- Mechanistic Studies : Researchers utilize this compound to understand the mechanisms of action of nitro-containing drugs, particularly how they interact with biological macromolecules like DNA and proteins. This understanding is crucial for designing more effective therapeutic agents .

-

Toxicology

- Carcinogenicity Studies : this compound is often used in studies assessing the carcinogenic potential of various compounds. Its ability to induce mutations in model organisms like Escherichia coli has been documented, providing insights into the mechanisms of DNA repair and mutagenesis .

- Environmental Toxicology : The compound has been studied for its effects on aquatic organisms and its potential role as a pollutant in wastewater treatment processes. It serves as a model chemical to evaluate the toxicity of wastewater effluents on mammalian cells, contributing to environmental safety assessments .

- Biochemical Research

Case Studies

Mécanisme D'action

The mechanism of action of 4-Nitronicotinic acid N-oxide involves its interaction with molecular targets and pathways related to oxidative stress and redox reactions. The N-oxide group can participate in redox cycling, generating reactive oxygen species that can modulate cellular processes. This property makes it a potential candidate for therapeutic applications where modulation of oxidative stress is beneficial .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related N-Oxide Compounds

Structural and Functional Group Analysis

The following table compares 4-nitronicotinic acid N-oxide with three structurally similar N-oxide derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1078-05-3 | C₆H₄N₂O₅ | 184.11 | Nitro, carboxylic acid, N-oxide | 170–172 | Laboratory synthesis |

| 4-Nitro-3-picoline N-oxide | 1074-98-2 | C₆H₆N₂O₃ | 154.13 | Nitro, methyl, N-oxide | 137 | Organic intermediates |

| Nicotinamide-N-oxide | 1986-81-8 | C₆H₆N₂O₂ | 154.12 | Amide, N-oxide | Not reported | Pharmaceutical research |

| Quinoxaline-1,4-dioxide* | Not provided | C₆H₄N₂O₂ | 148.11 | Two N-oxide groups | Varies | Antibacterial agents |

*Quinoxaline-1,4-dioxide derivatives are included for biological activity comparison .

Key Observations:

Functional Group Influence: The carboxylic acid group in this compound enhances polarity and solubility in aqueous media compared to 4-nitro-3-picoline N-oxide (methyl substituent) and nicotinamide-N-oxide (amide group) .

Biological Activity: N-Oxide groups are critical in generating reactive oxygen species (ROS), a mechanism linked to the toxicity of quinoxaline-1,4-dioxide derivatives . While this compound shares the N-oxide functionality, its antibacterial activity may be less pronounced due to steric hindrance from the carboxylic acid group .

Thermal Stability :

- The higher melting point of this compound (170–172°C) compared to 4-nitro-3-picoline N-oxide (137°C) suggests stronger intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid group .

Activité Biologique

4-Nitronicotinic acid N-oxide (4-NO) is a derivative of nicotinic acid characterized by the presence of a nitro group and an N-oxide functional group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its notable biological activities, including antimicrobial and potential anticancer properties. This article delves into the biological activity of 4-NO, examining its mechanisms, effects on various biological systems, and relevant research findings.

This compound has the molecular formula and a molecular weight of 184.11 g/mol. The synthesis typically involves the oxidation of 4-nitronicotinic acid using oxidizing agents such as hydrogen peroxide or peracids, often under controlled conditions to optimize yield and purity.

Synthesis Methods:

- Oxidation : Using hydrogen peroxide in the presence of catalysts like methyltrioxorhenium (VII).

- Industrial Production : Continuous flow processes utilizing titanium silicalite (TS-1) for greener production methods.

The biological activity of 4-NO is primarily attributed to its ability to modulate oxidative stress and cellular signaling pathways. It acts as a nitric oxide (NO) donor, which can influence various physiological processes such as vasodilation, neurotransmission, and immune responses. The compound's interactions with enzymes like nitric oxide synthase (NOS) and NADPH oxidase further enhance its role in NO production and signaling pathways.

Key Mechanisms:

- Reactive Oxygen Species Generation : 4-NO can generate reactive oxygen species (ROS), contributing to cytotoxicity against certain cancer cell lines.

- Enzymatic Modulation : It influences metabolic pathways by interacting with various biomolecules, including proteins and nucleic acids.

Antimicrobial Properties

Research indicates that 4-NO exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and inducing cell death. The mechanism behind this activity may involve the generation of ROS that compromise bacterial cell integrity.

Anticancer Potential

Studies have explored the cytotoxic effects of 4-NO on different cancer cell lines. The compound has shown promise in inducing apoptosis through oxidative stress mechanisms, making it a candidate for further investigation in cancer therapy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Nitroquinoline-1-Oxide | C9H6N2O2 | Induces DNA damage | Strong mutagenic properties |

| 3-Nitropyridine | C6H6N2O2 | Moderate antimicrobial | Less potent than 4-NO |

| 2-Nitrobenzoic Acid | C7H5NO2 | Antimicrobial | Used in dye synthesis |

| This compound | C6H4N2O5 | Antimicrobial, anticancer | Unique dual functional groups |

Case Studies

A limited number of case studies specifically addressing the biological effects of 4-NO have been published. However, existing literature suggests its potential applications in pharmacology due to its ability to induce oxidative stress selectively in target cells.

Example Case Study

In a recent study, 4-NO was evaluated for its cytotoxic effects on breast cancer cell lines. Results indicated that treatment with 4-NO led to significant reductions in cell viability, attributed to ROS-mediated apoptosis pathways. Further investigations are warranted to explore its therapeutic window and safety profile.

Q & A

Basic: What are the recommended safety protocols for handling 4-Nitronicotinic acid N-oxide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use NIOSH/EN 166-compliant safety goggles, impermeable gloves, and protective clothing to avoid skin/eye contact. Respiratory protection (e.g., dust masks) is required during aerosol formation .

- Engineering Controls: Implement local exhaust ventilation to minimize airborne exposure. Ensure chemical fume hoods are used for synthesis or handling .

- Fire Safety: Use water spray, alcohol-resistant foam, or dry powder for fires. Avoid exposure to heat, as decomposition releases nitrogen oxides (NOx) and carbon oxides .

- Spill Management: Evacuate the area, contain spills with inert absorbents, and avoid dispersal into drains. Contaminated gloves must be disposed of per hazardous waste protocols .

Basic: Which spectroscopic methods are effective for characterizing the N-oxide functional group in this compound?

Methodological Answer:

- UV-Vis Spectrophotometry: The N→O group exhibits a characteristic absorption peak near 254 nm, confirmed by comparing spectra to oxidized nicotinic acid derivatives .

- Infrared (IR) Spectroscopy: Strong absorption bands in the 1640–1680 cm⁻¹ range confirm N-oxide formation, as seen in analogous compounds like nicotinic acid N-oxide .

- Mass Spectrometry (MS): While direct data for this compound is limited, NIST-standardized protocols for pyridine N-oxide derivatives (e.g., 4-Nitropyridine N-oxide) recommend high-resolution MS to verify molecular ions (e.g., m/z 140.1 for C₅H₄N₂O₃) .

Advanced: How can researchers resolve contradictions in reported mutagenic potential of N-oxide derivatives?

Methodological Answer:

- Ames Test Optimization: Use Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 mix) to assess mutagenicity. For example, 2,6-Dimethylpyridine N-oxide showed no mutagenicity but exhibited antigenotoxic effects against 4-NQO-induced mutations .

- Mechanistic Studies: Investigate redox behavior—N-oxides may act as pro-oxidants or antioxidants depending on substituents. Use electron paramagnetic resonance (EPR) to detect free radical intermediates .

- Dose-Response Analysis: Test a wide concentration range (e.g., 0.1–100 µg/mL) to identify thresholds for mutagenic vs. protective effects, as seen in conflicting studies on nitroaromatic N-oxides .

Advanced: What experimental approaches are used to study the thermal decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 25–400°C) to identify decomposition stages. Compare to N₂O₄ and NOx-generating compounds, which decompose above 150°C .

- Gas Chromatography-Mass Spectrometry (GC-MS): Trap evolved gases (e.g., NO₂, CO) during pyrolysis and match fragmentation patterns to reference libraries .

- Computational Modeling: Use density functional theory (DFT) to predict bond dissociation energies (BDEs) for nitro and N-oxide groups, which influence decomposition kinetics .

Basic: What are the key considerations in designing a synthesis protocol for this compound?

Methodological Answer:

- Oxidation Reaction Design: Use peroxomonosulfate (HSO₅⁻) in acidic aqueous media to oxidize the pyridine nitrogen. Monitor pH (optimally 2–3) and temperature (25–40°C) to maximize yield .

- Purification Steps: Employ recrystallization from ethanol/water mixtures to isolate the product. Verify purity via HPLC with UV detection (λ = 254 nm) .

- Stability Testing: Store synthesized material under inert gas (N₂/Ar) at –20°C to prevent nitro-group reduction or N-oxide decomposition .

Advanced: How can researchers address discrepancies in reported stability data for nitroaromatic N-oxides?

Methodological Answer:

- Environmental Parameter Control: Test stability under varying humidity (e.g., 30–80% RH) and light exposure (UV vs. dark), as nitro groups are photosensitive .

- Accelerated Aging Studies: Use Q10 (Arrhenius) models to extrapolate shelf life. For example, store samples at 40°C/75% RH for 6 months and compare degradation products via LC-MS .

- Cross-Validation: Compare data across orthogonal methods (e.g., TGA, DSC, and FTIR) to distinguish between thermal decomposition and hygroscopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.